molecular formula C14H24O B1629559 3,5-Dimethyl-1-adamantane-1-ethanol CAS No. 50847-70-6

3,5-Dimethyl-1-adamantane-1-ethanol

Cat. No.: B1629559
CAS No.: 50847-70-6
M. Wt: 208.34 g/mol
InChI Key: KHLNQUBFWFCMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-adamantane-1-ethanol is a chemical compound belonging to the adamantane family, characterized by its unique tricyclic structure. This compound is known for its stability and rigidity, making it a valuable building block in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-adamantane-1-ethanol typically involves the bromination of 1,3-dimethyladamantane, followed by hydrolysis of the resulting 1-bromo-3,5-dimethyladamantane. This process is carried out in the presence of inorganic and organic bases . Another method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and hydrolysis processes, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-adamantane-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethyl-1-adamantane-1-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-adamantane-1-ethanol involves its interaction with molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, similar to other adamantane derivatives. For instance, it may influence dopamine release and uptake, contributing to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

  • 1-Adamantaneethanol
  • 1-Adamantanemethanol
  • 1,3-Dimethyladamantane
  • 1-Adamantanecarboxylic acid

Comparison: 3,5-Dimethyl-1-adamantane-1-ethanol stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-Adamantaneethanol and 1-Adamantanemethanol, it offers enhanced stability and reactivity, making it more suitable for specific applications in drug development and material science .

Properties

IUPAC Name

2-(3,5-dimethyl-1-adamantyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLNQUBFWFCMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60636001
Record name 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60636001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50847-70-6
Record name 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60636001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-adamantane-1-ethanol
Reactant of Route 2
3,5-Dimethyl-1-adamantane-1-ethanol
Reactant of Route 3
3,5-Dimethyl-1-adamantane-1-ethanol
Reactant of Route 4
3,5-Dimethyl-1-adamantane-1-ethanol
Reactant of Route 5
3,5-Dimethyl-1-adamantane-1-ethanol
Reactant of Route 6
3,5-Dimethyl-1-adamantane-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.